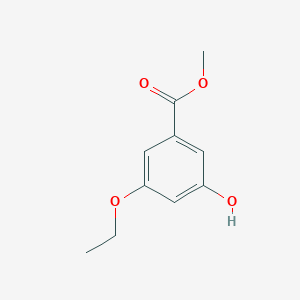

Methyl 3-ethoxy-5-hydroxybenzoate

Overview

Description

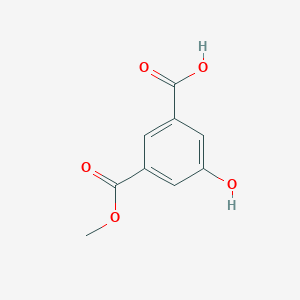

Methyl 3-ethoxy-5-hydroxybenzoate is a chemical compound with the molecular formula C10H12O4 . It is used in scientific research and has diverse applications due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its alkyl hydroxybenzoate structure . The average molecular mass is 212.199 Da .Scientific Research Applications

Structural and Theoretical Analysis

Methyl 3-ethoxy-5-hydroxybenzoate has been studied for its structural properties. A study conducted by Sharfalddin et al. (2020) focused on the single crystal X-ray structure of methyl 4-hydroxybenzoate, a closely related compound. This study revealed a condensed 3D framework formed through extensive intermolecular hydrogen bonding. Advanced techniques like Hirshfeld surface analysis and computational calculations (using Gaussian 09W program, Hartree Fock (HF), and Density Functional Theory (DFT)) were employed to understand the molecular interactions and packing in the crystal structure. The study emphasized the importance of the energies of the frontier orbitals, HOMO and LUMO, in determining the chemical quantum parameters, shedding light on the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Chemical Synthesis and Applications

A significant part of the research on this compound involves its synthesis and applications in chemical reactions. For instance, a study by Reddy and Nagaraj (2008) described the synthesis of complex compounds from ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate 3, which is prepared by esterification of a related compound. This compound, upon reacting with ethyl acetoacetate, leads to the formation of intricate chemical structures, demonstrating the role of this compound in complex chemical syntheses (Reddy & Nagaraj, 2008).

Phytochemical and Antioxidant Activities

The compound is also noted in phytochemical research. Leon et al. (2014) explored the chemical composition and phenolic contents of an ethanolic extract from Protea hybrid ‘Susara’. In this study, compounds structurally similar to this compound were isolated and identified. These compounds demonstrated significant antioxidant activity, highlighting the potential use of such compounds in food preservation, pharmaceuticals, cosmetics, and therapeutic industries (León et al., 2014).

Bioactive Compounds and Applications

Furthermore, the compound finds relevance in the study of bioactive compounds. Research by Ridwan et al. (2017) isolated similar compounds from the fruiting bodies of Cortinarius caperatus. These compounds exhibited growth regulatory activities and inhibited the growth of certain mycelia and seedlings. This study underscores the potential biological and pharmacological applications of compounds related to this compound (Ridwan et al., 2017).

Mechanism of Action

Target of Action

As a derivative of benzoic acid, it may interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The molecular weight of the compound is 19620 , which may influence its absorption and distribution in the body.

Result of Action

The compound’s potential to participate in various biochemical reactions suggests it may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

methyl 3-ethoxy-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWIKNNDSFNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578313 | |

| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116169-07-4 | |

| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)